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5-Methyl-2-phenyl-2-hexenal

Structural Chemistry Flavor Chemistry Analytical Chemistry

5-Methyl-2-phenyl-2-hexenal (synonyms: Cocal, Cocoa Hexenal) is a specialized phenylacetaldehyde-class flavor and fragrance compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol. It is classified as an alpha,beta-unsaturated aldehyde that occurs naturally in cocoa, roasted peanuts, potato chips, and malt.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 188829-73-4
Cat. No. B7856895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-2-hexenal
CAS188829-73-4
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)CC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9-
InChIKeyYURDCJXYOLERLO-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenyl-2-hexenal (CAS 21834-92-4): Scientific Procurement and Differential Specification Guide


5-Methyl-2-phenyl-2-hexenal (synonyms: Cocal, Cocoa Hexenal) is a specialized phenylacetaldehyde-class flavor and fragrance compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol [1]. It is classified as an alpha,beta-unsaturated aldehyde that occurs naturally in cocoa, roasted peanuts, potato chips, and malt [2]. This compound is distinguished by its characteristic bitter cocoa, dark chocolate, and nutty aroma profile with mocha undertones, making it a critical ingredient in brown flavor formulations . Its identification and utilization are codified under FEMA No. 3199 and JECFA No. 1472, with specific purity and regulatory standards that differentiate it from structurally similar alternatives [3].

Why Generic Substitution Fails: Structural and Functional Differentiation of 5-Methyl-2-phenyl-2-hexenal


Generic substitution in the phenylalkenal class is precluded by quantifiable structural and functional divergences that directly impact formulation performance. While compounds like 4-methyl-2-phenyl-2-pentenal (CAS 26643-91-4) and 2-phenyl-2-hexenal (CAS 94133-59-2) share a phenylacetaldehyde core, they differ markedly in alkyl chain length and degree of unsaturation, resulting in distinct molecular weights, log P values, retention indices, and aroma profiles [1]. For instance, 5-methyl-2-phenyl-2-hexenal exhibits a molecular weight of 188.27 g/mol and a log P of 3.77-4.09, whereas 4-methyl-2-phenyl-2-pentenal is 174.24 g/mol [2]. These differences translate into divergent volatility, substantivity, and sensory impact, which cannot be compensated for by simple ratio adjustments. Furthermore, regulatory and safety documentation, including a comprehensive 90-day subchronic toxicity study in F344 rats establishing a NOAEL of 70 mg/kg BW/day, is specific to 5-methyl-2-phenyl-2-hexenal and cannot be extrapolated to its analogs [3]. Therefore, direct substitution without reformulation and revalidation introduces unacceptable risk to product consistency, safety compliance, and sensory fidelity.

Quantitative Evidence Guide for 5-Methyl-2-phenyl-2-hexenal Differentiation


Molecular Weight and Chain Length Differentiation from 4-Methyl-2-phenyl-2-pentenal

5-Methyl-2-phenyl-2-hexenal possesses a longer alkyl chain (5-methylhex-2-enal backbone) compared to its closest commercial analog, 4-methyl-2-phenyl-2-pentenal, resulting in a higher molecular weight and altered physicochemical properties. This structural difference directly impacts volatility and substantivity in finished goods [1].

Structural Chemistry Flavor Chemistry Analytical Chemistry

Regulatory Approval and Safety Profile Differentiation from Unassessed Analogs

5-Methyl-2-phenyl-2-hexenal possesses a robust and specific safety dataset that is absent for many of its structural analogs. A 90-day subchronic toxicity study in F344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of 70 mg/kg body weight/day, the highest dose tested, in both male and female rats [1]. This level of toxicological characterization is not available for 4-methyl-2-phenyl-2-pentenal or 2-methyl-4-phenylpentanal in the open literature.

Toxicology Regulatory Science Food Safety

Recommended Use Levels in Flavor Applications versus 4-Methyl-2-phenyl-2-pentenal

Quantitative use-level guidance for 5-methyl-2-phenyl-2-hexenal in flavor applications is well-established and differs from its analogs. Flavorist recommendations indicate a broad effective range, from 50 ppm in pistachio and almond flavors up to 2,000 ppm in cocoa and chocolate applications, with an ideal level around 400 ppm for chocolate [1]. In contrast, the suggested use level for 4-methyl-2-phenyl-2-pentenal in finished food products is approximately 1.5 mg/kg (1.5 ppm), indicating a significantly lower and narrower usage window [2].

Flavor Formulation Sensory Science Product Development

Substantivity in Fragrance Applications: Tenacity on Blotter

5-Methyl-2-phenyl-2-hexenal exhibits a quantifiable tenacity of >48 hours on a blotter, according to supplier technical data . This substantivity is a critical performance parameter for fragrance longevity. While no direct comparative tenacity data for 4-methyl-2-phenyl-2-pentenal is available in the public domain, the higher molecular weight and lower vapor pressure of the target compound (vapor pressure: 0.0±0.7 mmHg at 25°C ) provide a physicochemical basis for predicting its superior substantivity relative to lighter, more volatile phenylalkenal analogs.

Fragrance Formulation Perfumery Volatility

Isomer Composition and Purity Standards vs. Generic Mixtures

Commercial 5-methyl-2-phenyl-2-hexenal is supplied as a mixture of (E) and (Z) isomers, with a defined minimum assay of ≥96% (sum of isomers) and a specified refractive index range of n20/D 1.5310-1.5360 . The (E)-isomer, associated with CAS 188829-73-4, is the primary olfactory contributor. In contrast, 4-methyl-2-phenyl-2-pentenal is supplied with a minimum assay of 95% and a different refractive index range of 1.533-1.539 [1]. These differences in purity specifications and physical constants are critical for analytical verification and quality assurance in procurement.

Analytical Chemistry Quality Control Regulatory Compliance

Natural Occurrence Breadth vs. Synthetic Analogs

5-Methyl-2-phenyl-2-hexenal has been reliably identified as a natural constituent in a diverse array of foodstuffs, including cocoa, roasted hazelnut, potato chips, malt, tea, roasted peanut, mate, and roasted sesame [1]. Its presence in cave cricket scent gland secretions is also documented [2]. While 4-methyl-2-phenyl-2-pentenal is also noted to have a cocoa-like aroma, its reported natural occurrence is less extensively documented in the primary literature [3].

Natural Product Chemistry Food Science Flavor Authenticity

Optimal Application Scenarios for 5-Methyl-2-phenyl-2-hexenal Based on Verified Differentiation


High-Impact Cocoa and Dark Chocolate Flavor Formulations

Based on its distinctive bitter cocoa, dark chocolate, and coffee-like taste profile at 3-5 ppm [1] and its recommended use level of up to 2,000 ppm in flavor concentrates [2], 5-methyl-2-phenyl-2-hexenal is ideally suited for creating authentic, high-impact cocoa and dark chocolate flavors. Its robust NOAEL of 70 mg/kg BW/day [3] further supports its use in these applications at effective concentrations without exceeding safety thresholds.

Long-Lasting Gourmand and Oriental Fragrance Compositions

With a verified tenacity of >48 hours on a blotter and a recommended fragrance use level of 2-8% , 5-methyl-2-phenyl-2-hexenal serves as a substantive base or middle note in gourmand, oriental, and woody fragrance compositions. Its creamy cocoa and mocha undertones provide depth and warmth , and its substantivity ensures the cocoa character persists throughout the fragrance's dry-down.

Roasted Nut and Coffee Flavor Enhancement

The compound's natural occurrence in roasted peanuts and hazelnuts [4] and its specific use-level guidance (e.g., 200 ppm for peanut, 100 ppm for hazelnut, 800 ppm for coffee [2]) make it a targeted ingredient for enhancing the authenticity and depth of roasted nut and coffee flavors. Its use is supported by its inclusion in regulatory frameworks such as FEMA 3199 [5] and the Chinese GB 2760 standard [6], facilitating its use in international food products.

Biochemical and Olfactory Research Studies

5-Methyl-2-phenyl-2-hexenal has been identified as a male-specific exocrine compound in cave crickets (Troglophilus cavicola and T. neglectus) [7] and as a key aroma-active volatile in roasted mullet roe [8]. Its well-characterized analytical properties, including Kovats retention indices (e.g., RI 1485 on CP-Sil-5CB [9]), and its established role in specific biological and food systems make it a valuable reference standard and research tool for studies in chemical ecology, food chemistry, and olfactory science.

Technical Documentation Hub

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48 linked technical documents
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